Formiate de 2,4,6-trichlorophényle

Vue d'ensemble

Description

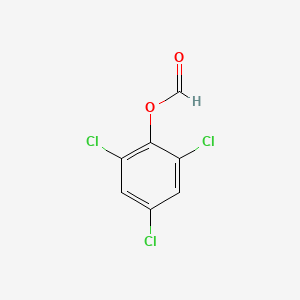

2,4,6-Trichlorophenyl Formate is a chemical compound with the molecular formula C7H3Cl3O2. It is known for its high reactivity and is commonly used as a carbon monoxide surrogate in various chemical reactions. This compound is a pale-yellow crystalline solid that is soluble in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

Applications De Recherche Scientifique

Carbonylation Reactions

Role as a Carbon Monoxide Surrogate

2,4,6-Trichlorophenyl formate serves as a safer alternative to gaseous carbon monoxide in various carbonylation reactions. The compound can generate carbon monoxide under mild conditions, allowing for the incorporation of carbonyl groups into organic molecules without the hazards associated with CO gas. This capability is particularly useful in the synthesis of carboxylic acids and their derivatives.

Synthesis of Functional Molecules

Palladium-Catalyzed Reactions

The compound has been employed in palladium-catalyzed carbonylation to synthesize various functional molecules. For instance, it has been used to convert aryl halides into aryl esters through a carbonylation process that operates under external CO-free conditions. The reaction yields high purity products with minimal by-products .

Case Study: Aryl Esters Synthesis

In a notable experiment, researchers demonstrated the synthesis of arylcarboxylic acid esters from aryl halides using 2,4,6-trichlorophenyl formate as a CO surrogate. The reaction was conducted at room temperature with yields exceeding 69% for several derivatives .

| Reaction Type | Starting Material | Product | Yield |

|---|---|---|---|

| Aryl Halide Carbonylation | 2-Iodofluorene | 2,4,6-Trichlorophenyl 9H-Fluorene-2-carboxylate | 69% |

| Amide Synthesis | Arylcarboxylic Acid Ester | Morpholino Derivative | 93% |

Environmental Considerations

The use of 2,4,6-trichlorophenyl formate also aligns with green chemistry principles. Since it allows for reactions to occur under milder conditions and reduces the need for hazardous reagents, it presents an environmentally friendly alternative for synthetic pathways that traditionally rely on toxic substances .

Quantitative Analysis Applications

Beyond its role in synthesis, 2,4,6-trichlorophenyl formate can be utilized for analytical purposes. Recent studies have explored its application in microbial conversion methods for quantifying related compounds like 2,4,6-trichlorophenol (TCP). This approach leverages its reactivity to facilitate accurate measurements without complex derivatization steps .

Mécanisme D'action

Target of Action

2,4,6-Trichlorophenyl Formate primarily targets aryl/alkenyl halides and triflates . These compounds are often used in organic synthesis, particularly in palladium-catalyzed reactions .

Mode of Action

The compound acts as a highly reactive and easily accessible crystalline CO surrogate . It undergoes decarbonylation with NEt3 to generate CO rapidly at room temperature . This allows for external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates . The high reactivity of the CO surrogate enables carbonylation at room temperature and significantly reduces the quantities of formate to near-stoichiometric levels .

Biochemical Pathways

The primary biochemical pathway affected by 2,4,6-Trichlorophenyl Formate is the carbonylation of aryl/alkenyl halides and triflates . The compound’s action results in the formation of trichlorophenyl esters .

Result of Action

The action of 2,4,6-Trichlorophenyl Formate results in the formation of trichlorophenyl esters . These esters can be readily converted to a variety of carboxylic acid derivatives in high yields .

Action Environment

The action of 2,4,6-Trichlorophenyl Formate is influenced by environmental factors such as temperature. The compound’s decarbonylation with NEt3 to generate CO proceeds rapidly at room temperature . This suggests that the compound’s action, efficacy, and stability may be sensitive to changes in temperature.

Analyse Biochimique

Biochemical Properties

It is known to be a highly reactive compound . It is used as a CO surrogate in palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates . The high reactivity of 2,4,6-Trichlorophenyl Formate enables carbonylation at room temperature and significantly reduces the quantities of formate to near-stoichiometric levels .

Molecular Mechanism

It is known to undergo decarbonylation with NEt3 to generate CO rapidly at room temperature, thereby allowing external-CO-free Pd-catalyzed carbonylation of aryl/alkenyl halides and triflates

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenyl

Activité Biologique

2,4,6-Trichlorophenyl formate (TCPF) is a chemical compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its reactivity, applications in carbonylation processes, and potential pharmacological effects.

TCPF is a crystalline compound classified as a carbon monoxide (CO) surrogate. Its structure includes three chlorine atoms substituted on the phenyl ring, which enhances its reactivity compared to other phenolic compounds. The compound is soluble in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) and can generate CO under mild conditions when treated with bases such as triethylamine (NEt₃) at room temperature .

Key Reactions Involving TCPF

- Decarbonylation : TCPF can undergo decarbonylation to release CO, which can then participate in palladium-catalyzed carbonylation reactions. This process allows for the formation of various aryl and alkenyl derivatives from halides and triflates .

- Carbonylation : The compound serves as an effective reagent for introducing carbonyl groups into organic molecules. For example, TCPF has been utilized to synthesize amides from aryl halides through palladium-catalyzed carbonylation reactions .

- Functional Group Transformations : The esters derived from TCPF can be converted into a range of carboxylic acid derivatives such as thioesters and amides with high yields, showcasing its utility in synthetic organic chemistry .

Biological Activity

While TCPF's primary applications lie in synthetic chemistry, its biological activity has also been investigated concerning its interaction with various biological systems.

Pharmacological Profile

- CYP Enzyme Inhibition : TCPF has shown inhibitory effects on certain cytochrome P450 enzymes. Specifically, it is noted as an inhibitor of CYP1A2 and CYP2C9, which are critical enzymes involved in drug metabolism . This suggests that TCPF may influence the pharmacokinetics of co-administered drugs by altering their metabolic pathways.

- Skin Permeation : The compound exhibits a low log Kp value (-4.91 cm/s), indicating poor skin permeability. This characteristic may limit its use in topical formulations but could be advantageous for controlled delivery systems where systemic absorption is not desired .

Case Studies and Research Findings

Several studies have highlighted the utility of TCPF in various chemical transformations:

- Palladium-Catalyzed Carbonylation : A study demonstrated the successful application of TCPF in the external CO-free carbonylation of aryl bromides, leading to high yields of desired products under mild conditions. This method showcased the compound's effectiveness as a CO surrogate compared to traditional methods requiring harsher conditions .

- Synthesis of Xiamenmycin A : Research involving TCPF facilitated the total synthesis of xiamenmycin A, a complex natural product. The introduction of an amide functional group via TCPF was crucial in constructing this molecule efficiently .

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| CAS Number | 4525-65-9 |

| Solubility | Soluble in THF and DMF |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C9 (Yes) |

| Skin Permeability (Log Kp) | -4.91 cm/s |

| Reactivity | High reactivity as CO surrogate |

Propriétés

IUPAC Name |

(2,4,6-trichlorophenyl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUDXADDVAYVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,4,6-Trichlorophenyl Formate considered a promising alternative to gaseous carbon monoxide in Palladium-catalyzed carbonylation reactions?

A: 2,4,6-Trichlorophenyl Formate (TCPF) offers several advantages over using gaseous carbon monoxide in Palladium-catalyzed carbonylation reactions. Firstly, TCPF is a stable, crystalline solid [, ], making it significantly easier and safer to handle than gaseous CO, which is toxic and requires specialized equipment. Secondly, TCPF readily decomposes in the presence of a mild base like triethylamine, generating carbon monoxide in situ [, ]. This eliminates the need for external CO sources and simplifies the reaction setup. Lastly, research shows that TCPF exhibits high reactivity even at room temperature, enabling efficient carbonylation under mild conditions and with lower catalyst loadings [, ].

Q2: What makes 2,4,6-Trichlorophenyl Formate particularly effective in Palladium-catalyzed reactions?

A: The high reactivity of TCPF stems from the presence of the three chlorine atoms on the phenyl ring. These electron-withdrawing groups increase the electrophilicity of the formate group, making it more susceptible to nucleophilic attack and facilitating the decomposition into CO and 2,4,6-trichlorophenol []. This enhanced reactivity allows for milder reaction conditions and often results in higher yields compared to other CO surrogates [].

Q3: What types of carbonylation reactions can be performed using 2,4,6-Trichlorophenyl Formate?

A: TCPF has proven successful in a variety of Palladium-catalyzed carbonylation reactions, including the synthesis of esters, amides, and carboxylic acids from aryl/alkenyl halides and triflates []. It has also been employed in the preparation of 2,4,6-trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate, a valuable intermediate in organic synthesis []. The versatility of TCPF makes it a valuable tool for constructing various carbonyl-containing compounds.

Q4: Can you describe the general mechanism of Palladium-catalyzed carbonylation using 2,4,6-Trichlorophenyl Formate?

A4: While specific mechanisms can vary depending on the substrates and reaction conditions, the general mechanism involves the following steps:

Q5: Are there any limitations associated with the use of 2,4,6-Trichlorophenyl Formate in Palladium-catalyzed reactions?

A5: While 2,4,6-Trichlorophenyl Formate presents a valuable alternative to gaseous CO, there are some limitations. One is the generation of 2,4,6-trichlorophenol as a byproduct, which needs to be separated from the desired product. Additionally, the optimal reaction conditions and catalyst systems may need to be determined for each specific substrate, as reactivity and selectivity can be influenced by steric and electronic factors.

Q6: How does the synthesis of Palladium nanosheets using 2,4,6-Trichlorophenyl Formate relate to its catalytic activity?

A: Interestingly, TCPF plays a crucial role in the controlled synthesis of Palladium nanosheets by acting as both a reducing agent and a surface capping agent during the synthesis process []. This method yields Pd nanosheets with unique surface properties, leading to superior catalytic activity for the hydrogen evolution reaction compared to bulk Palladium []. This highlights the diverse applications of TCPF in material science and catalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.